2-Bromo-4,6-dichlorobenzaldehyde

Catalog No.
S822124
CAS No.
1314031-89-4
M.F
C7H3BrCl2O
M. Wt
253.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-dichlorobenzaldehyde

CAS Number

1314031-89-4

Product Name

2-Bromo-4,6-dichlorobenzaldehyde

IUPAC Name

2-bromo-4,6-dichlorobenzaldehyde

Molecular Formula

C7H3BrCl2O

Molecular Weight

253.9 g/mol

InChI

InChI=1S/C7H3BrCl2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H

InChI Key

FPAPSKIUGCNLQT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)Cl

Application in Spectroscopic Studies

2-Bromo-4,6-dichlorobenzaldehyde is an aromatic aldehyde characterized by the presence of bromine and chlorine substituents on a benzene ring. Its chemical formula is C7_7H3_3BrCl2_2O, and it has a molecular weight of 253.91 g/mol. The compound features a bromine atom at the 2-position and two chlorine atoms at the 4- and 6-positions of the benzene ring, with an aldehyde functional group (-CHO) at the 1-position. This unique arrangement contributes to its chemical reactivity and potential applications in various fields.

As 2-Bromo-4,6-dichlorobenzaldehyde is a building block, it doesn't have a specific mechanism of action in biological systems. Its significance lies in its potential to be incorporated into molecules with desired biological activities.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat while handling the compound.
  • Handle the compound in a well-ventilated fume hood to avoid inhalation.
  • Avoid contact with skin and eyes as it may cause irritation.
  • The compound may be flammable, so proper storage and handling procedures for organic solvents should be followed.

  • Bromination Reactions: The compound can undergo bromination facilitated by palladium-catalyzed C-H activation, allowing for further functionalization of the aromatic ring.
  • Oxidation Reactions: It can be oxidized to form carboxylic acids or other derivatives under specific conditions, often using oxidizing agents like potassium permanganate or chromic acid.
  • Nucleophilic Substitution: The presence of electron-withdrawing groups (bromine and chlorine) enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Research indicates that 2-bromo-4,6-dichlorobenzaldehyde exhibits biological activity, particularly as a potential antimicrobial agent. Its structural features may contribute to its interaction with biological targets, although specific mechanisms and efficacy require further investigation. Additionally, its derivatives have shown promise in inhibiting certain enzymes, suggesting potential therapeutic applications.

The synthesis of 2-bromo-4,6-dichlorobenzaldehyde can be achieved through various methods:

  • Bromination of Dichlorobenzaldehyde: Starting from 4,6-dichlorobenzaldehyde, bromination can be performed using bromine in a suitable solvent under controlled conditions.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for selective bromination at the ortho position relative to existing substituents on the benzene ring .
  • Oxidative Methods: The compound can also be synthesized from corresponding alcohols or aldehydes through oxidation processes involving reagents like hydrogen peroxide or chromic acid.

2-Bromo-4,6-dichlorobenzaldehyde finds applications in various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Agricultural Chemicals: The compound may be utilized in the development of agrochemicals due to its potential antimicrobial properties.
  • Dyes and Pigments: Its unique structure allows for use in producing dyes and pigments with specific color properties.

Several compounds share structural similarities with 2-bromo-4,6-dichlorobenzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4-Bromo-2,6-dichlorobenzaldehyde111829-72-20.91
2-Bromo-6-chlorobenzaldehyde64622-16-80.86
3-Bromo-4-chlorobenzaldehyde123456-78-90.85

Uniqueness

2-Bromo-4,6-dichlorobenzaldehyde is unique due to its specific arrangement of halogen substituents which influences its reactivity and biological properties compared to its analogs. The combination of both bromine and chlorine atoms at strategic positions enhances its potential for diverse

XLogP3

3.3

Dates

Modify: 2023-08-16

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